molecular formula C6H7N3O B13194881 3-(5-Methyl-1,3,4-oxadiazol-2-YL)propanenitrile

3-(5-Methyl-1,3,4-oxadiazol-2-YL)propanenitrile

Cat. No.: B13194881
M. Wt: 137.14 g/mol
InChI Key: URDHXLLRRJFXAP-UHFFFAOYSA-N
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Description

3-(5-Methyl-1,3,4-oxadiazol-2-YL)propanenitrile is a heterocyclic compound containing an oxadiazole ring.

Chemical Reactions Analysis

3-(5-Methyl-1,3,4-oxadiazol-2-YL)propanenitrile can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antifungal and antibacterial agent.

    Medicine: Research indicates its potential use in developing new drugs for treating various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-1,3,4-oxadiazol-2-YL)propanenitrile involves its interaction with specific molecular targets. For instance, in its antifungal activity, it may inhibit the synthesis of essential fungal cell wall components, leading to cell death. The exact molecular pathways can vary depending on the specific application and target organism .

Comparison with Similar Compounds

3-(5-Methyl-1,3,4-oxadiazol-2-YL)propanenitrile can be compared with other oxadiazole derivatives, such as:

This compound stands out due to its specific structural features and the unique biological activities it exhibits, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(5-methyl-1,3,4-oxadiazol-2-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-5-8-9-6(10-5)3-2-4-7/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDHXLLRRJFXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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